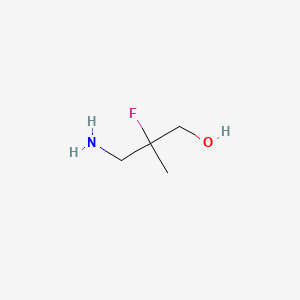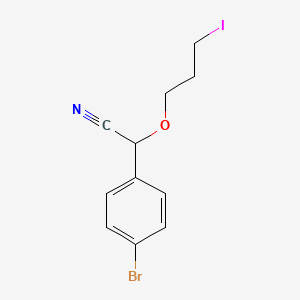
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile is an organic compound that features both bromine and iodine atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitrile Formation: Conversion of a suitable precursor to an acetonitrile derivative.
Iodination: Introduction of an iodine atom to the propoxy chain.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and safety.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for bromine substitution) or palladium catalysts (for cross-coupling reactions).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized acetonitrile compounds.
科学的研究の応用
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-2-(3-iodopropoxy)acetonitrile
- 2-(4-Fluorophenyl)-2-(3-iodopropoxy)acetonitrile
- 2-(4-Bromophenyl)-2-(3-chloropropoxy)acetonitrile
Uniqueness
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to similar compounds
特性
分子式 |
C11H11BrINO |
|---|---|
分子量 |
380.02 g/mol |
IUPAC名 |
2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile |
InChI |
InChI=1S/C11H11BrINO/c12-10-4-2-9(3-5-10)11(8-14)15-7-1-6-13/h2-5,11H,1,6-7H2 |
InChIキー |
QXMYBZQPMTXWHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C#N)OCCCI)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


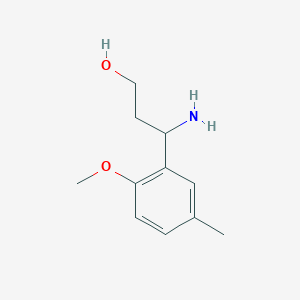
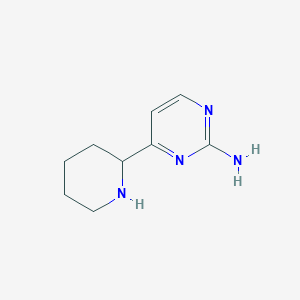
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)


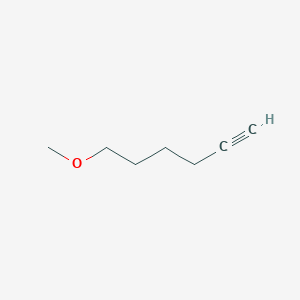

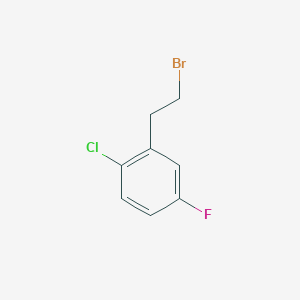
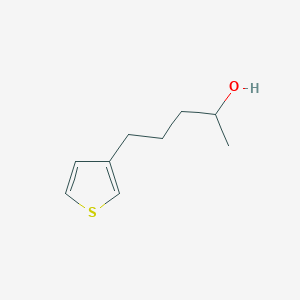

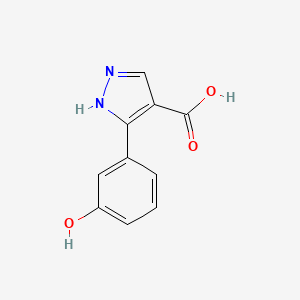
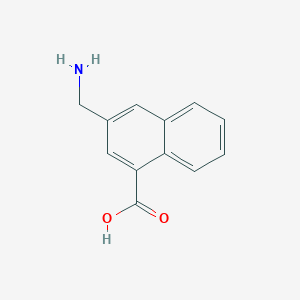
aminehydrochloride](/img/structure/B15322408.png)
